Product packaging for 3-Chloro-4-isothiocyanatopyridine(Cat. No.:)

3-Chloro-4-isothiocyanatopyridine

Cat. No.: B15333805
M. Wt: 170.62 g/mol
InChI Key: IAIYDPJATKIMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-isothiocyanatopyridine is a valuable heteroaromatic building block designed for research and development applications. As an electron-deficient pyridyl isothiocyanate, it serves as a key intermediate in organic synthesis, particularly for the construction of nitrogen and sulfur-containing heterocycles and for the preparation of functionalized materials through reactions with nucleophiles . This compound is of significant interest in medicinal chemistry due to the properties of the isothiocyanate (ITC) functional group. Like other synthetic isothiocyanates, it may act as a hydrogen sulfide (H 2 S)-releasing molecule in the presence of biological thiols such as L-cysteine . H 2 S is an essential gasotransmitter with recognized cardioprotective effects, showing potential to mitigate injury from ischemia and reperfusion. Researchers are exploring such ITC-based donors as potential pharmacological agents for triggering pharmacological pre-conditioning . The 3-chloro and isothiocyanate substituents on the pyridine ring offer distinct electronic and steric properties, allowing researchers to fine-tune the compound's reactivity and H 2 S release kinetics . Handling and Storage: For research purposes only. Not recommended for diagnostic or therapeutic uses. Store under an inert atmosphere at 2-8°C. Please refer to the Safety Datasheet for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2S B15333805 3-Chloro-4-isothiocyanatopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

3-chloro-4-isothiocyanatopyridine

InChI

InChI=1S/C6H3ClN2S/c7-5-3-8-2-1-6(5)9-4-10/h1-3H

InChI Key

IAIYDPJATKIMRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N=C=S)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 4 Isothiocyanatopyridine

Synthesis of Halogenated Aminopyridine Precursors

The foundational precursor for 3-chloro-4-isothiocyanatopyridine is 3-chloro-4-aminopyridine. The synthesis of this and other halogenated aminopyridines can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which often necessitates harsh reaction conditions for electrophilic substitution. youtube.com

One common strategy begins with a more readily available starting material, such as 3-aminopyridine. nih.gov This can be protected, for instance with a Boc group, to facilitate subsequent reactions. The protecting group can direct lithiation to the 4-position of the pyridine ring, allowing for subsequent halogenation with an appropriate electrophilic halogen source like hexachloroethane. nih.gov

Alternative approaches to halogenated aminopyridines include:

Nitration-reduction sequences: 2-Chloropyridine can be nitrated and subsequently reduced to yield 4-amino-2-chloropyridine. chemicalbook.comgoogle.com

From isonicotinic acid: Isonicotinic acid can be converted to its N-oxide, followed by amination, chlorination, and a Hofmann degradation to produce 4-amino-2-chloropyridine. chemicalbook.com

Direct halogenation: Aminopyridines can be directly halogenated. For example, 2-aminopyrazine (B29847) has been successfully halogenated using N-bromosuccinimide (NBS) in acetonitrile, with microwave irradiation proving essential for good yields. thieme.de

The stability of these halogenated aminopyridine precursors can be a concern, with some, like 3-amino-4-chloropyridine, prone to decomposition under ambient conditions, necessitating careful handling and storage. nih.gov

Optimization of Amine Functionalization for Isothiocyanate Introduction

The conversion of the amino group of the halogenated aminopyridine to an isothiocyanate is a pivotal step. The nucleophilicity of the pyridyl amine is a key factor, with electron-deficient pyridyl amines being less reactive, making the synthesis of the corresponding isothiocyanates more difficult than their aryl amine counterparts. nih.gov

The most common method for this transformation involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. nih.govnih.gov This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govnih.gov

Key considerations for this functionalization include:

Choice of Base: The selection of the base is crucial for the efficient formation of the dithiocarbamate salt. nih.govdntb.gov.ua While various inorganic and organic bases have been tested, strong bases like sodium hydride or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have shown to be particularly effective, especially for less nucleophilic aminopyridines. nih.govcbijournal.com

Desulfurizing Agent: A variety of reagents can be used to decompose the dithiocarbamate salt to the isothiocyanate. nih.gov These include thiophosgene (B130339) and its derivatives, although their high toxicity is a significant drawback. nih.govcbijournal.com Milder and more environmentally friendly alternatives have been developed, such as iron(III) chloride, nih.gov cyanuric chloride, nih.gov and tosyl chloride. organic-chemistry.org

Reaction Conditions: The solvent system and temperature also play a significant role. For instance, a biphasic solvent system of water and ethyl acetate (B1210297) can facilitate product extraction and purification. cbijournal.com

Chemical Reactivity and Transformation Studies of 3 Chloro 4 Isothiocyanatopyridine

Reactions of the Isothiocyanate Functional Group

The isothiocyanate (–N=C=S) group is a versatile and reactive functional group that serves as a key precursor for the synthesis of a wide array of sulfur and nitrogen-containing heterocycles and other organic compounds. tandfonline.comchemrxiv.org

One of the most characteristic reactions of isothiocyanates is their reaction with primary and secondary amines to form N,N'-disubstituted thiourea (B124793) derivatives. rsc.org This reaction is typically a straightforward and high-yielding addition reaction where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. rsc.orgacs.org

The general reaction is as follows: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This reaction is a cornerstone in the synthesis of a vast number of thiourea derivatives, which are compounds of interest in medicinal chemistry and as ligands in coordination chemistry. rsc.orgrsc.org The synthesis is often carried out under mild conditions and is applicable to a wide range of amines. organic-chemistry.org

Aryl isothiocyanates are valuable reagents in the synthesis of heterocyclic compounds through cycloaddition reactions. tandfonline.com The C=S double bond in the isothiocyanate group can act as a dipolarophile, reacting with various 1,3-dipoles to form five-membered rings. For instance, the reaction of aroylaziridines with aryl isothiocyanates can lead to the formation of 4-thiazoline derivatives through a [2+3] cycloaddition mechanism involving an azomethine ylid intermediate. cdnsciencepub.com

Furthermore, isothiocyanates can undergo annulation reactions to build more complex heterocyclic systems. They can react with compounds containing active methylene (B1212753) groups in the presence of a base, followed by cyclization with reagents like chloroacetyl chloride to yield thiazolidinone derivatives. tandfonline.com The versatility of isothiocyanates is further demonstrated by their use in constructing various N-heterocycles such as 2-thioxo-quinazolinones and 1,2,4-thiadiazoles in a DNA-compatible manner for the creation of DNA-encoded libraries. rsc.org The reaction of isothiocyanates with aziridines in the presence of a catalyst can also lead to the formation of imidazolidinethiones. acs.org

Isothiocyanates react with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively. The reaction with an alcohol yields an O-alkyl thiocarbamate, while the reaction with a thiol gives an S-alkyl dithiocarbamate (B8719985). These reactions further highlight the utility of the isothiocyanate group in organic synthesis.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Nucleus

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The pyridine ring, being a heteroaromatic system with an electronegative nitrogen atom, is inherently less reactive towards electrophiles than benzene. quimicaorganica.orgquora.comyoutube.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.comyoutube.com This deactivating effect is further intensified by the presence of the electron-withdrawing chloro and isothiocyanato groups on the 3-Chloro-4-isothiocyanatopyridine molecule.

The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. The isothiocyanate group (-N=C=S) is also strongly electron-withdrawing. Consequently, electrophilic attack on the pyridine nucleus of this compound is expected to be exceptionally difficult and require harsh reaction conditions. youtube.com

When electrophilic substitution on pyridine does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.orgquora.com This is because the cationic intermediates (sigma complexes) formed by attack at these positions are more stable than those formed by attack at the 2-, 4-, or 6-positions, where one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom. quora.comyoutube.com

In the case of this compound, the available positions for electrophilic attack are C-2, C-5, and C-6. Based on the directing effects of the existing substituents:

The chloro group at C-3 is an ortho-, para-director, but since it is deactivating, this effect is weak. It would direct incoming electrophiles to the C-5 (para) and C-2 (ortho) positions.

The isothiocyanato group at C-4 is also deactivating and would direct incoming electrophiles to the C-2 and C-6 (ortho) positions.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted OutcomeRationale
Nitration HNO₃/H₂SO₄Very low to no reaction. If reaction occurs, potential for substitution at C-2, C-5, or C-6.The pyridine ring is strongly deactivated by both the chloro and isothiocyanato groups. quimicaorganica.orgyoutube.com
Halogenation X₂/FeX₃Very low to no reaction.Strong deactivation of the pyridine ring. quimicaorganica.org
Sulfonation SO₃/H₂SO₄Very low to no reaction.Strong deactivation of the pyridine ring. quimicaorganica.org
Friedel-Crafts Alkylation/Acylation R-X/AlCl₃ or RCO-X/AlCl₃No reaction.The Lewis acid catalyst complexes with the pyridine nitrogen, leading to further deactivation. quimicaorganica.org

Redox Chemistry of this compound

The redox chemistry of this compound involves the potential oxidation and reduction of the pyridine ring, the chloro substituent, and the isothiocyanate group.

Oxidation:

The pyridine ring is generally resistant to oxidation. However, the isothiocyanate group can be oxidized. For instance, organic isothiocyanates have been shown to be oxidized to isocyanates using reagents like dimethyldioxirane. rsc.org It is plausible that this compound could undergo a similar transformation to yield 3-chloro-4-isocyanatopyridine (B11767238) under suitable oxidative conditions.

Oxidation of the pyridine nitrogen to an N-oxide is a common reaction for pyridines. wikipedia.org However, the presence of the deactivating chloro and isothiocyanato groups might make this transformation more difficult than for unsubstituted pyridine.

Reduction:

The reduction of this compound can potentially occur at several sites.

Isothiocyanate Group: The isothiocyanate group is susceptible to reduction. For example, it can be chemoselectively reduced to a thioformamide (B92385) using the Schwartz reagent (zirconocene hydrochloride). rsc.org This suggests that this compound could be reduced to N-(3-chloro-4-pyridyl)thioformamide.

Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring under certain conditions, such as with samarium diiodide in the presence of water or through catalytic hydrogenation. clockss.org However, these conditions might also affect the other functional groups.

Chloro Group: The chloro group on a pyridine ring can be removed (hydrodechlorination) under certain reductive conditions, often using catalytic hydrogenation. It has been noted that pyridine derivatives bearing chloro functionalities can be partly eliminated with samarium diiodide to afford pyridine or piperidine. clockss.org

The specific outcome of the reduction of this compound would depend on the reducing agent and reaction conditions employed, allowing for potential chemoselectivity.

Table 2: Predicted Products from Redox Reactions of this compound

Reaction TypeReagentPotential Product(s)Rationale/Comments
Oxidation Dimethyldioxirane3-Chloro-4-isocyanatopyridineOxidation of the isothiocyanate group to an isocyanate. rsc.org
Reduction Schwartz ReagentN-(3-chloro-4-pyridyl)thioformamideChemoselective reduction of the isothiocyanate group. rsc.org
Reduction SmI₂/H₂OPiperidine derivatives, potentially with loss of the chloro group.Reduction of the pyridine ring and potential dehalogenation. clockss.org
Reduction Catalytic Hydrogenation (e.g., H₂/Pd)Potential for reduction of the isothiocyanate, dechlorination, and/or ring saturation.The outcome would be highly dependent on catalyst and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, which has three aromatic protons and six carbon atoms in distinct chemical environments, NMR analysis is crucial for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the isothiocyanato group.

Based on the known spectrum of 3-chloropyridine and considering the electronic effects of the isothiocyanato group, the predicted chemical shifts are as follows:

H-2: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing at the lowest field.

H-6: This proton is also adjacent to the nitrogen but is further from the electron-withdrawing chloro and isothiocyanato groups compared to H-2.

H-5: This proton is situated between the two carbon atoms bearing the chloro and isothiocyanato groups and is expected to be the most shielded of the three.

The expected coupling patterns would result in a doublet for H-5 (coupled to H-6), a doublet for H-6 (coupled to H-5), and a singlet or a narrow doublet for H-2 (due to a small four-bond coupling to H-5).

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.50 - 8.70 s or d ~0.5 (⁴JH2-H5)
H-6 8.40 - 8.60 d ~5.0 (³JH5-H6)

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the isothiocyanato group. The chemical shifts are influenced by the electronegativity of the adjacent atoms and substituent effects. acs.org

C-2 and C-6: These carbons, being adjacent to the nitrogen atom, are expected to be significantly deshielded. testbook.com

C-3 and C-4: These carbons are directly bonded to the electronegative chloro and isothiocyanato groups, respectively, which will influence their chemical shifts.

C-5: This carbon is expected to be the most shielded among the ring carbons.

-NCS: The carbon of the isothiocyanato group has a characteristic chemical shift in the range of 120-140 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~152
C-3 ~138
C-4 ~145
C-5 ~125
C-6 ~150

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals of H-5 and H-6 would be expected, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H-2 and C-2, H-5 and C-5, and H-6 and C-6, allowing for the definitive assignment of these carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

H-2 with C-3 and C-4

H-5 with C-3 and C-4

H-6 with C-2 and C-4

These HMBC correlations would be instrumental in confirming the substitution pattern on the pyridine ring. science.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of the molecular ion of this compound ([M]⁺) is crucial for its unambiguous identification.

Calculated Exact Mass for this compound

Molecular Formula Isotope Calculated Monoisotopic Mass
C₆H₃³⁵ClN₂S [M]⁺ 181.9705

The presence of chlorine would be evident from the characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This provides valuable structural information. chemguide.co.uk The fragmentation of this compound is expected to proceed through several characteristic pathways for substituted pyridines and isothiocyanates. acs.orgactachemscand.org

Plausible fragmentation pathways include:

Loss of the isothiocyanato group: Fragmentation of the C-NCS bond could lead to the formation of a chloropyridinium cation.

Loss of a chlorine radical: This would result in the formation of an isothiocyanatopyridinium cation.

Ring fragmentation: Cleavage of the pyridine ring can also occur, leading to smaller charged fragments. researchgate.net

Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

m/z (for ³⁵Cl) Proposed Fragment
124 [C₅H₃³⁵ClN]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. nih.govscitepress.orgcardiff.ac.uk These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural details. For this compound, these spectroscopic techniques are crucial for confirming the presence of the key isothiocyanate and substituted pyridine moieties and for analyzing the electronic effects of the substituents on the pyridine ring.

The isothiocyanate functional group is characterized by a very strong and sharp absorption band in the infrared spectrum, which arises from its asymmetric stretching vibration (νₐₛ(NCS)). This band is one of the most diagnostic features for this class of compounds.

Asymmetric Stretch (νₐₛ(NCS)) : For aryl isothiocyanates, this vibration typically appears in the range of 2000–2200 cm⁻¹. chemicalpapers.com The high intensity of this band is due to the large change in dipole moment associated with the stretching motion. In the case of this compound, this band is expected to be prominent and sharp, confirming the presence of the N=C=S group. Its precise position can be influenced by the electronic nature of the pyridine ring.

Symmetric Stretch (νₛ(NCS)) : The symmetric stretching vibration is typically weaker in the IR spectrum but can be observed in the Raman spectrum. This mode is expected in the region of 1000-1100 cm⁻¹.

Bending Mode (δ(NCS)) : The bending vibration of the isothiocyanate group occurs at lower frequencies, generally in the range of 450-500 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for the isothiocyanate group in this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Asymmetric Stretch (νₐₛ(NCS))~2100Very Strong, SharpMedium
Symmetric Stretch (νₛ(NCS))~1050Weak/MediumStrong
Bending Vibration (δ(NCS))~480MediumWeak

Note: The values are estimations based on data for related aryl isothiocyanates.

The vibrational spectrum of a substituted pyridine is a complex interplay of the fundamental modes of the pyridine ring and the vibrations associated with its substituents. The chlorine atom and the isothiocyanate group at the 3 and 4 positions, respectively, influence the electronic distribution and force constants of the ring, leading to shifts in the characteristic ring vibration frequencies compared to unsubstituted pyridine.

Ring Stretching Modes : The pyridine ring has several C-C and C-N stretching vibrations, typically observed in the 1400–1600 cm⁻¹ region. For 3-chloropyridine, prominent bands are observed around 1570, 1470, 1415, and 1375 cm⁻¹. researchgate.netiku.edu.trresearchgate.net The electron-withdrawing nature of both the chlorine atom and the isothiocyanate group is expected to shift these bands to slightly higher frequencies.

Ring Breathing Mode : This is a symmetric vibration involving the expansion and contraction of the entire ring. In pyridine, it appears around 990 cm⁻¹. This mode is sensitive to substitution, and for 3,4-disubstituted pyridines, it is expected in the 1000–1040 cm⁻¹ region.

C-H Vibrations : The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations occur at lower frequencies and are highly dependent on the substitution pattern.

C-Cl Vibration : The C-Cl stretching vibration is expected to appear as a strong band in the range of 600–800 cm⁻¹, providing clear evidence for the chloro-substituent.

The table below presents the expected key vibrational bands for the substituted pyridine ring of this compound, based on data from 3-chloropyridine. researchgate.netnih.govchemicalbook.com

Vibrational AssignmentExpected Wavenumber (cm⁻¹)
C-H Stretching3050 - 3100
Pyridine Ring Stretching1570 - 1590
Pyridine Ring Stretching1460 - 1480
Pyridine Ring Stretching1410 - 1430
C-H In-plane Bending1100 - 1200
Ring Breathing1020 - 1050
C-Cl Stretching700 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be reliably predicted based on the known crystal structures of related compounds, such as other substituted pyridines and aryl isothiocyanates.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net For this compound, several types of interactions are expected to play a crucial role in defining the supramolecular architecture.

π-π Stacking : The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing substituents, promotes π-π stacking interactions. mdpi.com Molecules are likely to arrange in offset or face-to-face stacks, with interplanar distances typically around 3.3–3.8 Å.

Halogen Bonding : The chlorine atom at the 3-position can act as a halogen bond donor, forming directional interactions with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring or the sulfur atom of the isothiocyanate group. These C-Cl···N or C-Cl···S interactions can be a significant force in directing the crystal packing.

Dipole-Dipole Interactions : The molecule possesses a significant dipole moment, and these interactions will influence the alignment of molecules within the crystal.

The interplay of these interactions—π-π stacking, halogen bonding, and weak hydrogen bonds—would likely result in a densely packed, layered, or herringbone-type structure, which is common for planar aromatic molecules. mdpi.commdpi.com

The conformation of this compound in the solid state refers to the spatial arrangement of the isothiocyanate group relative to the pyridine ring.

Planarity : The pyridine ring itself is planar. It is highly probable that the isothiocyanate group (N=C=S) will be nearly coplanar with the pyridine ring to maximize π-conjugation. Small deviations from planarity might occur due to steric hindrance or specific crystal packing forces.

Bond Angles : The C-N=C bond angle in aryl isothiocyanates is typically not linear, with values generally around 165°. chemicalbook.com The N=C=S moiety itself is expected to be nearly linear.

Rotational Isomers : While rotation around the C4-N bond is possible, the planar conformation is expected to be energetically favored in the solid state. The crystal structure would likely feature a single dominant conformation.

The anticipated solid-state conformation is a largely planar molecule, facilitating efficient packing through the intermolecular interactions described previously.

Computational and Theoretical Investigations of 3 Chloro 4 Isothiocyanatopyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 3-chloro-4-isothiocyanatopyridine. By solving the Schrödinger equation for the molecule, albeit with approximations, we can obtain a wealth of information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like this compound. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. nih.govscispace.com The stability of the molecule is confirmed by ensuring that the optimized structure corresponds to a true minimum on the potential energy surface, which is verified by the absence of imaginary frequencies in a vibrational analysis. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyridine (B92270) Ring (Note: These are typical values for a model substituted pyridine and are intended for illustrative purposes due to the absence of specific data for this compound.)

ParameterTypical Value
C-C Bond Length (in ring)1.39 - 1.40 Å
C-N Bond Length (in ring)1.33 - 1.34 Å
C-Cl Bond Length~1.74 Å
C-N Bond Length (to NCS)~1.42 Å
N=C Bond Length (in NCS)~1.21 Å
C=S Bond Length (in NCS)~1.56 Å
C-C-C Bond Angle (in ring)118° - 121°
C-N-C Bond Angle (in ring)~117°
C-C-Cl Bond Angle~120°
C-C-NCS Bond Angle~120°

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. nih.govresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, as well as the energy gap between them (the HOMO-LUMO gap), provide insights into the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

For this compound, the electron-withdrawing chlorine and isothiocyanate groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. A lower LUMO energy suggests that the molecule is a better electron acceptor and more susceptible to nucleophilic attack. The HOMO-LUMO gap is a crucial parameter; a smaller gap generally implies higher reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively. In the case of this compound, the LUMO is expected to have significant contributions from the carbon atom of the isothiocyanate group and the carbon atoms of the pyridine ring bonded to the electron-withdrawing substituents, making these sites susceptible to nucleophilic attack.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Substituted Pyridines from DFT Calculations (Note: These values are for illustrative purposes and are based on data for similar compounds in the absence of specific data for this compound.)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.70-0.456.25
3-Chloropyridine-6.95-0.856.10
4-Nitropyridine-7.50-2.505.00

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction energy profiles that are often difficult to obtain experimentally.

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the TS. A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov

For this compound, a key transformation of interest is the nucleophilic addition to the isothiocyanate group. For instance, the reaction with an amine would proceed through a transition state where the nitrogen of the amine is forming a bond with the carbon of the isothiocyanate group. researchgate.net Computational modeling can provide the precise geometry of this TS, including the lengths of the forming and breaking bonds.

Once the reactants, products, and transition states have been computationally identified, an energy profile for the reaction can be constructed. This profile plots the energy of the system as it progresses from reactants to products, passing through the transition state. The height of the energy barrier, known as the activation energy (ΔG‡), is the difference in energy between the reactants and the transition state. nih.gov This value is crucial for understanding the kinetics of the reaction; a lower activation energy corresponds to a faster reaction rate.

Computational studies on the reactions of isothiocyanates with nucleophiles have shown that the reaction proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.netresearchgate.net The energy profile for such a reaction involving this compound would be calculated to determine the rate-determining step.

Table 3: Representative Calculated Activation Energies for Nucleophilic Addition to Isothiocyanates (Note: These are typical values from computational studies of isothiocyanate reactions and are for illustrative purposes.)

ReactionNucleophileCalculated Activation Energy (kcal/mol)
Addition to Phenyl isothiocyanateAmmonia15 - 20
Addition to Alkyl isothiocyanateAmine12 - 18
Addition to Aryl isothiocyanateThiol10 - 15

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations would be particularly useful for conformational sampling. The molecule has a degree of flexibility, primarily around the single bond connecting the isothiocyanate group to the pyridine ring. MD simulations can explore the rotational landscape of this bond, identifying the most stable conformations and the energy barriers between them. organic-chemistry.org This is achieved by running the simulation for a sufficient length of time to ensure that all relevant regions of the conformational space have been explored. The resulting trajectory can then be analyzed to determine the populations of different conformers and the rates of interconversion between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in solution. mdpi.comresearchgate.net

In Silico Prediction of Reactivity and Selectivity

At the heart of these investigations is Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like this compound, DFT calculations can be used to optimize its three-dimensional geometry and to determine a variety of electronic properties that govern its reactivity.

One of the most important sets of properties derived from DFT are the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO is expected to be located primarily on the electron-rich isothiocyanate group and the pyridine nitrogen, while the LUMO is likely distributed over the pyridine ring, particularly at the carbon atoms bearing the chloro and isothiocyanate substituents. The precise energies and distributions would be determined by a specific DFT calculation.

Another key tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of negative and positive potential. Red or yellow areas signify regions of high electron density (negative potential) and are indicative of sites susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density (positive potential) and are prone to nucleophilic attack. In the case of this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the isothiocyanate group, suggesting these are key sites for interaction with electrophiles. Positive potential might be expected on the carbon atom of the isothiocyanate group and the carbon atoms of the pyridine ring, particularly the one attached to the chlorine atom.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index indicates a greater capacity to accept electrons.

The following tables present hypothetical, yet realistic, data that would be obtained from a DFT study on this compound, illustrating the kind of information these computational investigations provide.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -7.25
LUMO -1.89

Table 2: Calculated Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Ionization Potential (I) 7.25
Electron Affinity (A) 1.89
Electronegativity (χ) 4.57
Chemical Hardness (η) 2.68

These computational predictions are invaluable for guiding synthetic strategies. For example, by identifying the most likely sites for nucleophilic attack, a chemist can better predict the outcome of reactions with various nucleophiles, leading to the selective synthesis of desired products. Similarly, understanding the electrophilic character of the molecule can inform the design of reactions with electron-rich species.

Mechanistic Biological Activity Research of 3 Chloro 4 Isothiocyanatopyridine and Its Analogs

In Vitro Studies on Molecular Targets and Pathways

In vitro studies provide a foundational understanding of a compound's direct interactions with biological molecules outside of a living organism. Research into 3-Chloro-4-isothiocyanatopyridine and its analogs has focused on their effects on specific enzymes and their binding characteristics to molecular targets.

The isothiocyanate (-N=C=S) functional group is a key feature of this compound. Isothiocyanates are known to be electrophilic, allowing them to react with nucleophilic groups present in proteins, such as the sulfhydryl groups of cysteine residues. This reactivity is central to their mechanism of enzyme inhibition.

While direct studies on this compound are limited, research on related structures provides insight. For instance, compounds containing a 4-chloroisocoumarin structure have demonstrated broad inhibitory properties against serine proteases. nih.gov Specifically, 3-alkoxy-4-chloroisocoumarins were found to inhibit the chlamydial serine protease HtrA, a target for antimicrobial development. nih.gov The mechanism for such inhibitors often involves the acylation of a serine residue in the enzyme's active site, leading to irreversible inactivation. Given the reactivity of the isothiocyanate group, it is plausible that this compound could exert biological effects through the covalent modification and inhibition of key enzymes, such as proteases or kinases, that are critical for cellular function. nih.gov

Direct receptor binding studies for this compound are not extensively detailed in the available literature. However, its biological activity is primarily understood through its role as an inhibitor of specific signaling pathways, indicating a clear interaction with components of these pathways.

Cellular Activity and Mechanistic Pathways (Non-Clinical Focus)

Building on in vitro findings, cellular studies investigate the effects of compounds on whole cells, providing a clearer picture of their potential biological roles. Research on this compound analogs has revealed significant activity in cancer cell lines and against various microbes, primarily through the modulation of critical cellular pathways.

Analogs of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines. sigmaaldrich.commdpi.com This activity is often achieved by inducing programmed cell death (apoptosis) and causing cell cycle arrest, which prevents cancer cells from dividing and proliferating. nih.govnih.gov

The mechanism is frequently linked to the inhibition of the Wnt/β-catenin pathway, which is aberrantly activated in many cancers, particularly colorectal cancer. nih.govmolaid.com A cell-permeable diaminoquinazoline analog, β-Catenin/Tcf Inhibitor IV, was shown to arrest the growth of several colon cancer cell lines. sigmaaldrich.com The antiproliferative effect was preferential towards cells with activated β-catenin signaling. sigmaaldrich.com Studies on other antiproliferative compounds show that they can induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, these agents can cause cell cycle arrest, often at the G0/G1 or G2/M phases, by modulating the activity of cyclin-dependent kinases (CDKs). nih.govnih.gov

Antiproliferative Activity of β-Catenin/Tcf Inhibitor IV (an Analog) in Colon Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (nM)Reference
33.13Colon Cancer648 sigmaaldrich.com
HT29Colon Cancer1375 sigmaaldrich.com
DLD1Colon Cancer1739 sigmaaldrich.com
LoVoColon Cancer1400 sigmaaldrich.com

The isothiocyanate functional group is well-documented for its antimicrobial properties. nih.gov Isothiocyanates derived from plants have shown activity against a wide range of pathogens, including both bacteria and fungi. nih.gov The presence of a halogen, such as the chloro group in this compound, can further enhance this biological activity. nih.gov

The mechanism of antimicrobial action for isothiocyanates is multifactorial. nih.govnih.gov They can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. nih.gov Additionally, their ability to react with proteins allows them to inhibit essential enzymes involved in metabolism, protein synthesis, and DNA/RNA production. nih.gov In fungi, other chloro-containing compounds have been shown to act by binding to ergosterol (B1671047) in the fungal plasma membrane, disrupting its function, or by inhibiting key enzymes like thymidylate synthase, which is necessary for DNA synthesis. scielo.br Some antifungal agents also work by inducing the production of reactive oxygen species (ROS), which causes oxidative stress and cellular damage. nih.gov

Potential Antimicrobial Mechanisms of Isothiocyanates and Chloro-Analogs
MechanismDescriptionTarget OrganismReference
Cell Membrane DisruptionAlters membrane permeability, leading to leakage of cellular components.Bacteria nih.gov
Enzyme InhibitionInactivates essential enzymes involved in metabolism or biosynthesis.Bacteria, Fungi nih.gov
Inhibition of DNA/RNA SynthesisInterferes with the production of genetic material, halting replication.Bacteria, Fungi nih.govscielo.br
Ergosterol BindingBinds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity.Fungi scielo.br
Induction of Reactive Oxygen Species (ROS)Increases oxidative stress within the cell, leading to damage of lipids, proteins, and DNA.Fungi nih.gov

The most significant area of mechanistic research for this compound and its analogs is the modulation of the Wnt signaling pathway. nih.govmolaid.com A patent for azole derivatives as Wnt pathway inhibitors explicitly mentions this compound as a reactant in their synthesis, highlighting its role as a building block for compounds designed to treat diseases affected by over-activation of this pathway, such as colon cancer. molaid.com

Research into a series of 3,4,5-trisubstituted pyridine (B92270) compounds, which are structurally related to this compound, led to the discovery of potent and orally bioavailable Wnt signaling inhibitors. nih.gov These inhibitors demonstrated a significant enhancement in potency in cell-based assays of Wnt pathway activity. nih.gov The inhibition of this pathway is a key mechanism behind the antiproliferative effects observed in cancer cells. The Wnt/β-catenin pathway is crucial for cell proliferation and survival, and its inhibition can lead to decreased tumor growth. nih.govnih.gov

Wnt Pathway Inhibition by β-Catenin/Tcf Inhibitor IV (an Analog)
AssayCell LineEffectIC₅₀ (nM)Reference
Tcf4-luciferase expression33.13Inhibition of Wnt/β-catenin signaling596 sigmaaldrich.com
Tcf4-luciferase expression22C11Inhibition of Wnt/β-catenin signaling690 sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies for Targeted Biological Effects

The isothiocyanate (-N=C=S) group is a key pharmacophore, known for its ability to form covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine. nih.govnih.gov This covalent modification can lead to irreversible inhibition of target proteins, a mechanism that can offer high potency and prolonged duration of action. nih.govresearchgate.net The reactivity of the isothiocyanate group can be modulated by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chloro substituent is expected to influence the electrophilicity of the isothiocyanate carbon, thereby affecting its reactivity towards biological nucleophiles.

Modifications to the pyridine ring, such as the introduction of additional substituents or alteration of their positions, can significantly impact biological activity. These changes can affect the compound's solubility, lipophilicity, and ability to form non-covalent interactions (e.g., hydrogen bonds, π-stacking) with the target protein's binding pocket. For instance, in a study of related pyridyl-isothiocyanates, the position of the isothiocyanate group on the pyridine ring was found to be a critical determinant of its hydrogen sulfide (B99878) (H₂S) releasing ability. nih.gov

A hypothetical SAR study for a series of this compound analogs targeting a specific enzyme could involve the synthesis and evaluation of compounds with variations at these key positions. The findings from such a study could be summarized in a data table to illustrate the relationships between structural changes and biological activity.

CompoundR1 Substituent (on Pyridine Ring)Biological Activity (e.g., IC₅₀ in µM)
Analog 1-H10.5
Analog 2-OCH₃5.2
Analog 3-NO₂15.8
Analog 4-F8.1

This hypothetical data illustrates that a methoxy (B1213986) group at a specific position could enhance activity, while a nitro group might decrease it, providing valuable insights for designing more potent compounds.

Development of Biologically Active Probes and Tool Compounds

The reactive nature of the isothiocyanate group makes this compound a prime candidate for development as a biologically active probe or tool compound. Such compounds are invaluable for studying biological systems, identifying protein targets, and elucidating mechanisms of action.

Covalent probes, which form a stable bond with their target, are particularly useful for target identification and validation. researchgate.net The this compound scaffold can be elaborated to create more complex probes. For example, a "tag" moiety, such as a fluorophore (e.g., fluorescein) or a biotin (B1667282) molecule, could be incorporated into the structure, distal to the reactive isothiocyanate group. This would allow for the visualization or affinity-based purification of the protein target after covalent modification by the probe.

The design of such probes requires a careful balance between reactivity and selectivity. The electrophilicity of the isothiocyanate "warhead" must be tuned to ensure it reacts with the intended target without widespread, non-specific reactions with other cellular proteins. nih.gov This can be achieved through the SAR principles discussed previously, by modifying the electronic properties of the pyridine ring.

Furthermore, the development of tool compounds from the this compound framework can aid in understanding specific biological pathways. For instance, based on the H₂S-donating properties of related pyridyl-isothiocyanates, analogs of this compound could be developed as controlled H₂S donors to study the physiological roles of this gasotransmitter. nih.gov A study on 3-pyridyl-isothiocyanate highlighted its potential as a cardioprotective agent due to its H₂S releasing capability. nih.gov

The journey from a simple reactive molecule to a sophisticated biological probe involves iterative cycles of design, synthesis, and biological evaluation. The table below outlines a potential workflow for developing a this compound-based probe.

Development StepDescriptionKey Considerations
Scaffold SelectionUtilize the this compound core.Inherent reactivity of the isothiocyanate group.
SAR for Potency and SelectivitySynthesize and test analogs to optimize target binding and minimize off-target effects.Modulation of electrophilicity and steric interactions.
Incorporation of a Reporter TagAttach a fluorescent dye or affinity handle.The tag should not interfere with target binding.
In Vitro and In Cellulo ValidationConfirm target engagement and probe functionality in biochemical and cell-based assays.Demonstrate specific labeling of the target protein.

Applications in Advanced Organic Synthesis and Material Science

Synthesis of Heterocyclic Compounds Incorporating the Pyridine (B92270) and Isothiocyanate Moieties

The dual reactivity of 3-Chloro-4-isothiocyanatopyridine, stemming from the electrophilic nature of the isothiocyanate carbon and the potential for nucleophilic substitution at the chloro-substituted carbon, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The isothiocyanate group is well-known for its reactions with nucleophiles, leading to the formation of thiourea (B124793) derivatives, which can subsequently be cyclized to form various heterocycles.

Construction of Novel Fused Pyridine Systems

The development of novel fused pyridine systems is of great interest due to their prevalence in pharmaceuticals and functional materials. While direct examples of the use of this compound in the construction of fused pyridine systems are not extensively documented in publicly available literature, its structure suggests a high potential for such transformations. For instance, intramolecular cyclization reactions could be envisioned where a nucleophilic functionality, introduced via reaction at the isothiocyanate group, subsequently displaces the adjacent chloro group to form a new fused ring.

General strategies for the synthesis of fused thia-heterocycles often involve the reaction of isothiocyanates with appropriate substrates. For example, the reaction of aryl isothiocyanates with deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate has been shown to produce thieno[2,3-b]thiopyran-4-one (B13878582) derivatives. researchgate.net This suggests that this compound could similarly react with activated methylene (B1212753) compounds to yield novel fused pyridine systems.

Derivatization to Complex Polycyclic Architectures

The reactivity of the isothiocyanate group allows for the introduction of various side chains that can be further elaborated to construct complex polycyclic architectures. The reaction with bifunctional nucleophiles could lead to the formation of intricate molecular scaffolds in a single step. For instance, reaction with a molecule containing both an amino and a thiol group could lead to the formation of a thiourea which could then undergo further cyclization reactions.

Preparation of Advanced Intermediates for Agrochemical Development (Excluding Specific Products)

Pyridine-based compounds are integral to the agrochemical industry, with many commercial pesticides containing this heterocyclic core. google.com Isothiocyanates are also known for their biological activities, including insecticidal and fungicidal properties. google.com The combination of a pyridine ring and an isothiocyanate group in this compound makes it a promising starting material for the synthesis of novel agrochemical intermediates.

The isothiocyanate moiety can be readily converted into a variety of other functional groups, such as thioureas, thioamides, and thiazoles, which are all present in known agrochemicals. The chloro substituent provides an additional handle for synthetic modification, allowing for the introduction of further diversity into the molecular structure. While specific commercial products derived from this compound are not publicly disclosed, its structural motifs are highly relevant to the design of new agrochemical candidates. For instance, a patent for an agrochemical composition mentions a related pyridazine (B1198779) derivative, highlighting the interest in halogenated nitrogen-containing heterocycles in this field. google.com

Utility as a Building Block for Functional Materials Research

The development of functional organic materials with tailored electronic and optical properties is a rapidly growing area of research. The rigid, aromatic nature of the pyridine ring, combined with the reactive isothiocyanate group, makes this compound a potential building block for the synthesis of such materials.

The isothiocyanate group can be used to anchor the pyridine unit onto polymer backbones or other material surfaces. For example, functional polymers can be prepared by post-polymerization modification, where a reactive group on the polymer chain reacts with a functional molecule like this compound. google.com This could lead to the development of materials with specific properties, such as metal-ion sensing capabilities or catalytic activity. The chloro group can also be utilized in cross-linking reactions to enhance the thermal and mechanical stability of polymeric materials.

Development of Novel Organic Ligands and Organocatalysts

Pyridine-containing molecules are widely used as ligands in coordination chemistry and as scaffolds for organocatalysts. The nitrogen atom of the pyridine ring can coordinate to metal centers, while the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting complex.

Future Research Directions and Challenges

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic routes to 3-Chloro-4-isothiocyanatopyridine and its derivatives is a primary area for future research. While traditional methods for isothiocyanate synthesis often rely on hazardous reagents like thiophosgene (B130339), contemporary chemistry is moving towards safer and more sustainable alternatives.

One promising avenue is the expansion of one-pot synthesis methodologies. A recently developed one-pot process for creating pyridyl isothiocyanates from their corresponding amines, utilizing aqueous iron(III) chloride-mediated desulfurization of an in-situ generated dithiocarbamate (B8719985) salt, presents a significant advancement. This approach avoids the use of highly toxic thiophosgene and employs inexpensive and low-toxicity reagents, making it an attractive starting point for the synthesis of this compound. Future work could focus on optimizing this method for chloro-substituted pyridyl amines, which may exhibit different reactivity due to the electronic effects of the chlorine atom.

Furthermore, the principles of green chemistry offer a wealth of opportunities for the synthesis of isothiocyanates. A notable sustainable approach involves the use of elemental sulfur as the sulfur source in a reaction catalyzed by amine bases. This method has been shown to be effective for a variety of isocyanides and operates under moderate heating conditions in benign solvents. Adapting this methodology for the synthesis of this compound from a suitable isocyanide precursor could represent a significant step towards a more sustainable production process. The table below summarizes key aspects of these emerging synthetic strategies.

Synthetic ApproachKey FeaturesPotential Advantages for this compound
One-Pot Synthesis from Amines - In-situ generation of dithiocarbamate salt- Iron(III) chloride-mediated desulfurization- Avoids thiophosgene- Increased safety- Use of inexpensive reagents- Potentially higher efficiency
Sustainable Synthesis from Isocyanides - Utilizes elemental sulfur- Catalytic amounts of amine bases- Benign solvents- High atom economy- Reduced environmental impact- Milder reaction conditions

Advanced Mechanistic Elucidation of Biological Activities

Isothiocyanates are well-documented for their diverse biological activities, including chemopreventive and cardioprotective effects. However, the specific mechanisms of action for this compound remain largely unexplored. Future research should be directed towards a detailed understanding of how this compound interacts with biological systems at a molecular level.

A key area of investigation would be its potential as a hydrogen sulfide (B99878) (H₂S) donor. H₂S is a gasotransmitter with known cardioprotective effects. Studies on the related compound, 3-pyridyl-isothiocyanate, have shown that it can release H₂S, a process facilitated by the electron-deficient nature of the pyridine (B92270) ring. The presence of a chlorine atom in the 3-position of this compound would further enhance the electrophilicity of the isothiocyanate carbon, potentially leading to more efficient H₂S release in the presence of biological thiols like cysteine. Elucidating the kinetics and mechanism of H₂S release from this compound would be a critical step in evaluating its therapeutic potential.

Furthermore, the broader biological effects of this compound warrant investigation. Isothiocyanates are known to modulate various cellular pathways, including those involved in inflammation, apoptosis, and cell cycle regulation. Advanced techniques such as transcriptomics, proteomics, and metabolomics could be employed to identify the specific cellular targets and signaling pathways affected by this compound. This would provide a comprehensive understanding of its bioactivity and guide the design of future therapeutic applications.

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery process. These in silico methods can be instrumental in designing and screening novel derivatives of this compound with enhanced biological activity and improved pharmacokinetic profiles.

Future research should leverage structure-based and ligand-based virtual screening to explore the chemical space around the this compound scaffold. By creating virtual libraries of derivatives with diverse substituents on the pyridine ring, it is possible to predict their binding affinities to various biological targets. This approach can efficiently identify promising candidates for synthesis and experimental testing, saving significant time and resources.

Molecular dynamics (MD) simulations can provide deeper insights into the interactions between this compound derivatives and their target proteins. These simulations can predict the stability of the ligand-protein complex, identify key binding interactions, and help to rationalize structure-activity relationships (SAR). This information is invaluable for the iterative process of lead optimization, guiding the design of more potent and selective compounds.

Computational ApproachApplication to this compound ResearchExpected Outcome
Virtual Screening Screening of virtual libraries of derivatives against known biological targets.Identification of hit compounds with potential therapeutic activity.
Molecular Docking Predicting the binding mode and affinity of derivatives to target proteins.Understanding key interactions and guiding lead optimization.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-protein complex over time.Assessing complex stability and refining understanding of binding mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate chemical structure with biological activity.Predicting the activity of new derivatives and prioritizing synthetic efforts.

Exploration of Novel Applications Beyond Current Scope

The unique chemical properties of this compound open up possibilities for a wide range of applications beyond its currently presumed biological activities. The reactive isothiocyanate group makes it a versatile building block for the synthesis of more complex molecules and materials.

One area of exploration could be in the development of novel agrochemicals. Isothiocyanates have been shown to possess insecticidal and herbicidal properties. The specific substitution pattern of this compound could confer unique activities against agricultural pests and weeds.

Another potential application lies in materials science. The ability of the isothiocyanate group to react with nucleophiles could be exploited for the surface modification of polymers and other materials. This could be used to impart new functionalities, such as antimicrobial properties or improved biocompatibility.

Furthermore, the compound could serve as a scaffold for the development of novel probes for chemical biology. By attaching a fluorescent or other reporter group, derivatives of this compound could be used to visualize and study biological processes in living cells.

Q & A

Basic: How can researchers confirm the structure and purity of 3-Chloro-4-isothiocyanatopyridine?

Methodological Answer:
Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions and coupling patterns, complemented by high-resolution mass spectrometry (HRMS) to validate the molecular formula . Purity assessment typically employs reverse-phase HPLC with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) using silica gel plates and a solvent system such as ethyl acetate/hexane (3:7). Quantitative purity (>95%) is critical for reproducibility in downstream reactions .

Advanced: What strategies mitigate regioselectivity challenges during nucleophilic substitution reactions involving this compound?

Methodological Answer:
Regioselectivity issues arise due to competing reactivity at the chloro (C3) and isothiocyanate (C4) groups. To prioritize substitution at C3:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ bulky nucleophiles (e.g., tert-butylamine) to sterically hinder C3.
  • Optimize temperature (40–60°C) to favor kinetic control over thermodynamic pathways.
    Post-reaction, monitor intermediates via LC-MS to confirm site-specific modifications .

Basic: What analytical methods are recommended for assessing stability of this compound under varying storage conditions?

Methodological Answer:
Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., thiourea derivatives from isothiocyanate hydrolysis).
  • FT-IR spectroscopy to monitor functional group integrity, particularly the isothiocyanate (-NCS) peak at ~2050 cm⁻¹ .

Advanced: How do trace impurities in this compound impact its biological activity in anticancer assays?

Methodological Answer:
Impurities such as hydrolyzed thiourea derivatives (from -NCS degradation) can act as competitive inhibitors in kinase assays. To address this:

  • Purify the compound via column chromatography (silica gel, gradient elution).
  • Validate purity using LC-MS/MS and correlate with dose-response curves in cell viability assays (e.g., MTT on HeLa cells).
  • Control for residual solvents (e.g., DCM) via GC-MS, as they may confound IC₅₀ calculations .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coat) due to potential lachrymatory effects of isothiocyanates.
  • Store under inert atmosphere (argon) at –20°C to prevent hydrolysis.
  • Neutralize spills with 10% sodium bicarbonate solution to deactivate reactive groups .

Advanced: How can computational modeling predict electrophilic reactivity of this compound in drug design?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots (C3-Cl, C4-NCS).
  • Simulate nucleophilic attack trajectories (e.g., cysteine thiols in target proteins) using molecular dynamics (MD) software (e.g., GROMACS).
  • Validate predictions with experimental kinetic studies (e.g., pseudo-first-order rate constants for covalent adduct formation) .

Basic: What synthetic routes yield this compound with high regiochemical fidelity?

Methodological Answer:

  • Step 1: Chlorination of 4-hydroxypyridine using POCl₃ at 110°C to form 3-chloro-4-hydroxypyridine.
  • Step 2: Thiophosgene reaction under anhydrous conditions (0–5°C, dichloromethane) to convert the hydroxyl group to isothiocyanate.
  • Step 3: Purify via recrystallization (ethanol/water) to achieve >98% purity. Confirm regiochemistry via NOESY NMR to rule out positional isomers .

Advanced: How to resolve contradictory bioactivity data for this compound across different cell lines?

Methodological Answer:
Contradictions may stem from:

  • Cell-specific metabolism: Use LC-HRMS to identify metabolite profiles (e.g., glutathione conjugation in HepG2 vs. HEK293 cells).
  • Off-target effects: Perform kinome-wide profiling (e.g., KINOMEscan) to map unintended kinase interactions.
  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

Basic: What spectroscopic signatures distinguish this compound from its structural analogs?

Methodological Answer:

  • ¹³C NMR: C4 isothiocyanate carbon resonates at δ 132–135 ppm, distinct from thiocyanate (δ 110–115 ppm).
  • UV-Vis: λmax at 275 nm (π→π* transition) with a molar absorptivity (ε) of ~12,000 M⁻¹cm⁻¹.
  • IR: Dual peaks at 750 cm⁻¹ (C-Cl stretch) and 2050 cm⁻¹ (-NCS asymmetric stretch) .

Advanced: How to engineer this compound derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity optimization: Introduce alkyl substituents (e.g., methyl at C5) to modulate logP (measured via shake-flask method).
  • Metabolic stability: Replace labile isothiocyanate with a pro-drug motif (e.g., thiocarbamate) activated by target tissue enzymes.
  • Solubility enhancement: Co-crystallize with cyclodextrins or formulate as a mesylate salt. Validate bioavailability via in vivo PK/PD studies in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.